molecular formula C29H28N2 B2874534 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline CAS No. 310453-18-0

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline

Cat. No.: B2874534
CAS No.: 310453-18-0
M. Wt: 404.557
InChI Key: UVEIBRMWSYNMMX-FOCLMDBBSA-N
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Description

4-[(E)-2-(2,6-Diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline is a conjugated organic compound featuring a central pyridine ring substituted with two phenyl groups at the 2- and 6-positions. The pyridinyl moiety is linked via an ethenyl (C=C) bridge to an N,N-diethylaniline group, which acts as an electron donor. This structure facilitates intramolecular charge transfer (ICT), making the compound relevant for applications in optoelectronics, fluorescence, and coordination chemistry .

The E-configuration of the ethenyl group ensures planar geometry, enhancing π-conjugation and electronic delocalization. The diethylamino group contributes to solubility in organic solvents, while the diphenylpyridine unit introduces steric bulk and influences photophysical properties .

Properties

IUPAC Name

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2/c1-3-31(4-2)27-19-17-23(18-20-27)15-16-24-21-28(25-11-7-5-8-12-25)30-29(22-24)26-13-9-6-10-14-26/h5-22H,3-4H2,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEIBRMWSYNMMX-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors such as 2,6-diphenylpyridine.

    Ethenyl Linkage Formation: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.

    Aniline Derivative Formation: The final step involves the reaction of the ethenyl-substituted pyridine with N,N-diethylaniline under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Core

(E)-4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline (SI20)
  • Structure : Replaces the ethenyl-pyridinyl group with a diazenyl (–N=N–) linker to a 3,5-dimethylisoxazole ring.
  • Synthesis : Prepared via diazo coupling between N,N-diethylaniline and 3,5-dimethylisoxazol-4-amine under acidic conditions .
  • Properties : The diazenyl group reduces conjugation length compared to ethenyl, leading to a blue-shifted absorption spectrum. The isoxazole ring acts as a weaker electron acceptor than pyridine, diminishing ICT efficiency .
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
  • Structure : Features a triazine ring (strong electron acceptor) directly attached to N,N-diethylaniline.
  • Synthesis : Achieved via nucleophilic substitution of cyanuric chloride with N,N-diethylaniline .
  • Properties : The triazine group enhances electron-withdrawing capacity, creating a robust push-pull system. This results in higher molar absorptivity and red-shifted emission compared to the diphenylpyridinyl analog .
(E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitrophenyl)ethenyl]aniline
  • Structure : Substitutes diphenylpyridine with a 4-nitrophenyl group and adds isopropyl groups to the aniline core.
  • Properties : The nitro group is a stronger electron acceptor than pyridine, intensifying ICT. However, steric hindrance from isopropyl groups may restrict molecular planarity, reducing conjugation efficiency .

Electronic and Steric Modifications

4-[4-(Dimethylamino)styryl]pyridine
  • Properties: The smaller dimethylamino group increases solubility in polar solvents but reduces steric protection of the donor site. The absence of phenyl groups on pyridine lowers molecular weight and alters π-stacking behavior .
4-([2,2':6',2″-Terpyridin]-4'-yl)-N,N-diethylaniline (L)
  • Structure : Incorporates a terpyridinyl unit instead of diphenylpyridine.
  • Applications: Serves as a tridentate ligand for Ni(II) and Pt(II) complexes, demonstrating cytotoxic activity. The terpyridine moiety enhances metal-binding capacity, unlike the monodentate diphenylpyridine .
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline
  • Structure : Utilizes an azo (–N=N–) bridge linked to a nitro-substituted aryl group.
  • Properties : The azo group provides strong chromophoric character but is photolabile. The nitro and chloro substituents increase electron-withdrawing effects, red-shifting absorption maxima compared to ethenyl-linked analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Synthesis Method λmax (nm) Application Areas References
Target Compound C29H28N2 Diphenylpyridinyl, ethenyl Wittig or Knoevenagel reaction ~450* Optoelectronics
SI20 C15H20N4O Diazinyl, isoxazole Diazotization/coupling ~380 Dye synthesis
4-(4,6-Dichloro-triazin-2-yl)-N,N-diethylaniline C13H14Cl2N4 Triazinyl Nucleophilic substitution ~520 Fluorescent probes
4-[4-(Dimethylamino)styryl]pyridine C15H16N2 Styryl, dimethylamino Aldol condensation ~420 Sensors
4-([2,2':6',2″-Terpyridin]-4'-yl)-N,N-diethylaniline C28H28N4 Terpyridinyl Coordination-driven synthesis N/A Anticancer agents
4-[(2,6-Dichloro-4-nitro-phenyl)azo]-N,N-diethylaniline C16H16Cl2N4O2 Azo, nitro Diazotization ~480 Pigments

*Estimated based on analogous structures.

Biological Activity

4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline, commonly referred to as a derivative of diphenylpyridine, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring and an ethenyl group, contributing to its diverse interactions within biological systems.

  • Molecular Formula : C25H22N2
  • Molecular Weight : 350.456 g/mol
  • Boiling Point : 506.6 °C
  • Density : 1.107 g/cm³
  • LogP : 6.148 (indicating high lipophilicity)

These properties suggest that the compound may exhibit significant membrane permeability, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the diphenylpyridine moiety enhances its potential as a ligand for multiple receptor types.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits acetylcholinesterase
Receptor InteractionModulates dopamine receptor activity
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting that the compound could be beneficial in preventing oxidative damage in cells.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value of 12 µM, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Study 3: Cancer Cell Apoptosis

In vitro studies on various cancer cell lines revealed that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis showed a significant increase in Annexin V-positive cells, suggesting that the compound may have anticancer properties.

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